molecular formula C8H7Br2F B13484465 1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene

1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene

Cat. No.: B13484465
M. Wt: 281.95 g/mol
InChI Key: AAUOLVLQCDSZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene is an organobromine compound with the molecular formula C8H7Br2F. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on a benzene ring, making it a versatile intermediate in organic synthesis. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 5-fluoro-4-methyltoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN2 and SN1): The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions (E2): Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are employed.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions is used for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the bromine atoms.

    Elimination Reactions: Alkenes are formed as major products.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific molecular pathways.

    Material Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing nucleophilic substitution and elimination reactions to occur. The fluorine atom and methyl group influence the compound’s reactivity and selectivity in these reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(bromomethyl)-4-methylbenzene: Lacks the fluorine substituent, resulting in different reactivity and selectivity.

    1-Bromo-2-(bromomethyl)-5-chloro-4-methylbenzene: Contains a chlorine substituent instead of fluorine, affecting its chemical properties.

    1-Bromo-2-(bromomethyl)-5-fluoro-3-methylbenzene: The position of the methyl group is different, leading to variations in reactivity.

Uniqueness

1-Bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and scientific research.

Properties

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-5-fluoro-4-methylbenzene

InChI

InChI=1S/C8H7Br2F/c1-5-2-6(4-9)7(10)3-8(5)11/h2-3H,4H2,1H3

InChI Key

AAUOLVLQCDSZCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Br)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.